(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane

Description

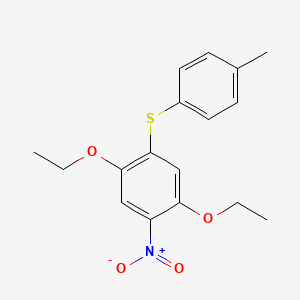

(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane is a sulfane sulfur-containing compound characterized by a diaryl sulfide scaffold. Its structure features a p-tolyl group (4-methylphenyl) bonded via a sulfur atom to a 2,5-diethoxy-4-nitrophenyl moiety.

Properties

IUPAC Name |

1,4-diethoxy-2-(4-methylphenyl)sulfanyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-4-21-15-11-17(23-13-8-6-12(3)7-9-13)16(22-5-2)10-14(15)18(19)20/h6-11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKVBFFPQZNRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1[N+](=O)[O-])OCC)SC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4071502 | |

| Record name | 4-p-Tolylmercapto-2,5-diethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68400-47-5 | |

| Record name | 1,4-Diethoxy-2-[(4-methylphenyl)thio]-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68400-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-diethoxy-2-((4-methylphenyl)thio)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068400475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-diethoxy-2-[(4-methylphenyl)thio]-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-p-Tolylmercapto-2,5-diethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethoxy-2-[(4-methylphenyl)thio]-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2,5-dihydroxy-4-nitrobenzene . The hydroxyl groups are first converted to ethoxy groups using diethyl sulfate in the presence of a base such as potassium carbonate . The resulting compound is then reacted with p-tolylsulfenyl chloride to introduce the sulfane group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane: undergoes various types of chemical reactions:

Oxidation: The nitro group can be further oxidized to form nitroso or dinitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Nitroso derivatives: Formed by partial oxidation of the nitro group.

Amino derivatives: Formed by reduction of the nitro group.

Substituted derivatives: Formed by replacing ethoxy groups with other functional groups.

Scientific Research Applications

(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane: has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through its nitro group , which can interact with biological targets such as enzymes and receptors. The sulfane group and ethoxy groups contribute to its overall chemical reactivity and stability, allowing it to participate in various biochemical pathways.

Molecular Targets and Pathways Involved:

Enzymes: May inhibit or activate specific enzymes involved in metabolic processes.

Receptors: May bind to receptors and modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfane Compounds

Key Observations

Substituent Effects: The nitro group in (2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane is strongly electron-withdrawing, reducing electron density on the sulfur atom compared to electron-donating groups (e.g., methoxy in (4-methoxyphenyl)(phenyl)sulfane ). This may decrease sulfane sulfur lability, affecting its ability to transfer sulfur atoms in biological systems .

Synthesis and Stability: Diarylsulfanes are typically synthesized via transition-metal-catalyzed C–S cross-coupling (e.g., styryl(p-tolyl)sulfane at 95% yield ). Analogous compounds like phenyl(p-tolyl)sulfane are stable as oils, but crystalline derivatives (e.g., thiosulfate) are more amenable to storage and handling .

Spectroscopic Signatures :

- Styryl(p-tolyl)sulfane exhibits distinct ¹H NMR signals for vinyl protons (δ 5.5–6.5) , while methoxy-substituted analogs show downfield shifts for OCH₃ (δ ~3.8). The target compound’s ethoxy groups would likely resonate at δ 1.3–1.5 (CH₃) and δ 4.0–4.2 (OCH₂) .

Table 2: Functional Comparison with Sulfane Sulfur Compounds

Key Insights

Sulfane Sulfur Transfer :

- The target compound’s nitro group may hinder sulfur transfer to nucleophiles like cyanide (CN⁻) compared to thiosulfate or persulfides, which readily donate sulfane sulfur .

- Ethoxy groups could sterically block interactions with enzymes like γ-glutamyl transpeptidase, which processes sulfane sulfur in renal tissues .

H₂S Release and Antioxidant Effects :

- Sulfane sulfur compounds (e.g., polysulfides) act as H₂S reservoirs, releasing this gasotransmitter under reducing conditions . The nitro group’s electron-withdrawing nature likely reduces H₂S release efficiency.

- Bound sulfane sulfur (e.g., hydropersulfides) exhibits potent radical scavenging, but the target compound’s aryl sulfide structure may limit such activity compared to thiol-rich analogs .

Cancer and Redox Modulation :

- Sulfane sulfur deficiency is linked to cancer progression . While the target compound’s bioactivity is unstudied, its structural complexity may limit cellular uptake compared to smaller molecules like thiosulfate.

Biological Activity

(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate sulfide precursors with nitro-substituted phenols. The detailed synthetic pathway can be complex and may involve multiple steps to achieve the desired purity and yield.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxic effects against cancer cell lines and its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing sulfane groups often exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting the proliferation of several cancer cell lines.

The IC50 values indicate that the compound is effective at low concentrations, suggesting high potency against these cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve the modulation of oxidative stress within cells. Cancer cells typically have altered redox states compared to normal cells, which can be exploited for selective targeting. The compound may induce apoptosis in cancer cells through increased reactive oxygen species (ROS) generation or by disrupting cellular redox homeostasis.

Case Studies

A notable case study involved the evaluation of this compound against a panel of human cancer cell lines. The study demonstrated that the compound not only inhibited cell growth but also induced significant morphological changes typical of apoptosis in treated cells.

Study Findings

- Apoptosis Induction : Treated cells exhibited increased annexin V staining, indicating early apoptotic changes.

- Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase after treatment with the compound.

Toxicity and Safety Profile

While the anticancer potential is promising, it is crucial to evaluate the safety profile of this compound. Studies have indicated low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.